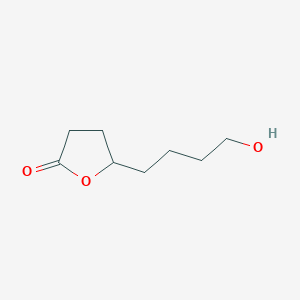

5-(4-hydroxybutyl)dihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

5-(4-hydroxybutyl)oxolan-2-one |

InChI |

InChI=1S/C8H14O3/c9-6-2-1-3-7-4-5-8(10)11-7/h7,9H,1-6H2 |

InChI Key |

LEKBZRFIUHHVTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC1CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Hydroxybutyl Dihydrofuran 2 3h One and Its Analogues

Convergent and Divergent Synthesis Strategies

The construction of the fundamental dihydrofuran-2(3H)-one ring system is a critical step in the synthesis of its substituted analogues. These methods often involve the cyclization of linear precursors.

Oxidative cyclization represents a powerful strategy for forming substituted tetrahydrofuran (B95107) rings, which are precursors to or can be directly converted into the dihydrofuran-2(3H)-one core. bohrium.com These reactions can proceed through various mechanisms, often mediated by transition metals or hypervalent iodine reagents. nih.govresearchgate.net For instance, palladium-catalyzed oxidative cyclization of α-allenols provides access to multisubstituted 3(2H)-furanones, which are structurally related to the target lactone core. researchgate.net Another approach involves the use of reagents like bis(trifluoroacetoxy)iodobenzene (PIFA), which can initiate the oxidative cyclization of appropriately functionalized alkenes to form heterocyclic rings. nih.gov The direct oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective preparation of substituted tetrahydrofurans, which can be further oxidized to the corresponding lactones. bohrium.com These pathways exemplify multi-step sequences where the core ring is formed first, followed by potential modification to achieve the final target structure.

Borane (B79455) reagents and their derivatives are versatile tools in organic synthesis, primarily utilized for hydroboration and the selective reduction of carbonyl functional groups. researchgate.net In the context of multi-step syntheses leading to lactones, borane-mediated reductions play a crucial role. For example, a synthetic sequence might involve the creation of a keto-acid or keto-ester precursor. A reagent such as borane-tetrahydrofuran (B86392) complex (BH3-THF) could then be employed for the chemoselective reduction of the carboxylic acid or ester in the presence of the ketone, or vice-versa, depending on the specific borane reagent used. researchgate.net More advanced applications involve the use of electron-deficient organoboranes, such as B(C6F5)3, which can catalyze various transformations, including hydride abstraction, to facilitate complex cyclizations and functionalizations in the synthesis of heterocyclic systems. thieme-connect.comnih.gov This highlights the integral role of borane-mediated steps in controlling stereochemistry and selectively transforming functional groups within a longer synthetic plan toward the dihydrofuran-2(3H)-one core.

An alternative and highly efficient strategy involves the simultaneous formation of the lactone ring and incorporation of the side-chain via a radical-ionic tandem reaction. This approach is particularly effective for synthesizing γ-substituted γ-lactones. oup.com

A direct and high-yield synthesis of 5-(4-hydroxybutyl)dihydrofuran-2(3H)-one has been achieved through the radical addition of 2-iodoacetamide to an alkenol. oup.comoup.com In this procedure, the reaction of 2-iodoacetamide with 5-hexen-1-ol (B1630360) in water affords the target lactone in a 95% isolated yield. oup.comoup.com A similar outcome is observed when 2-iodoacetic acid is used in place of the amide, resulting in a 93% yield of the same product. oup.comoup.com

The proposed mechanism involves the generation of a radical from the 2-iodoalkanamide or acid, which then adds to the terminal carbon of the alkene (5-hexen-1-ol). oup.com This intermolecular addition is followed by an ionic cyclization step, where the resulting intermediate lactonizes to form the stable five-membered dihydrofuran-2(3H)-one ring, directly incorporating the hydroxybutyl side-chain. oup.com This method provides a much less toxic and safer synthesis of γ-lactones. oup.com

| Reactant 1 | Reactant 2 | Initiator | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| 2-Iodoacetamide | 5-Hexen-1-ol | 4,4'-Azobis(4-cyanopentanoic acid) | Water | 75 °C | This compound | 95% |

| 2-Iodoacetic acid | 5-Hexen-1-ol | 4,4'-Azobis(4-cyanopentanoic acid) | Water | 75 °C | This compound | 93% |

| 2-Iodoacetamide | 1-Octene | 2,2'-Azobis(2-methylpropanamidine) dihydrochloride | Aqueous Ethanol | - | γ-Decanolactone | - |

The success of the aforementioned radical addition-cyclization is highly dependent on the use of water-soluble radical initiators in an aqueous medium. oup.com Two commercially available initiators, 4,4'-azobis(4-cyanopentanoic acid) and 2,2'-azobis(2-methylpropanamidine) dihydrochloride, have proven effective. oup.com These initiators thermally decompose in water to generate the radicals necessary to start the chain reaction. oup.com Employing water as a solvent is noted as being crucial to obtaining the lactone in a satisfactory yield. oup.comoup.com Organic reactions carried out in aqueous media can offer advantages over those in organic solvents, aligning with the principles of green chemistry by reducing the reliance on less toxic solvents. oup.com The use of water-soluble initiators is a key innovation that facilitates efficient carbon-carbon bond formation via a radical process in an environmentally benign solvent. oup.com

Radical Addition Reactions for Side-Chain Incorporation

Ring-Closing Lactonization Techniques

Ring-closing lactonization is a fundamental strategy for the synthesis of this compound and related γ-butyrolactones. These methods typically involve the intramolecular cyclization of a linear precursor containing a hydroxyl group and a carboxylic acid or a derivative thereof.

From Hydroxy Acids and Functionalized Alkenes

The direct acid-catalyzed cyclization of γ-hydroxy acids is a classic and straightforward method for the formation of γ-butyrolactones. This intramolecular esterification proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by the distal hydroxyl group. The stability of the five-membered ring provides a thermodynamic driving force for this transformation.

Alternatively, functionalized alkenes, such as homoallylic alcohols, can serve as precursors to γ-butyrolactones through oxidative cyclization reactions. These methods often involve the use of an oxidizing agent to generate a reactive intermediate that subsequently undergoes intramolecular cyclization.

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |

| γ-Hydroxy Acid | Acid catalyst (e.g., H₂SO₄), heat | γ-Butyrolactone | Varies | General Knowledge |

| Alkenoic Acid | Phenylseleninic acid, H₂O₂ | Hydroxy-γ-butyrolactone | 74-85 | nih.gov |

| Homoallylic Alcohol | CO₂ radical anion, photoredox catalyst | γ-Butyrolactone | High | acs.org |

Metal-Catalyzed Cyclization Approaches

Metal catalysts offer powerful and selective methods for the synthesis of dihydrofurans and their derivatives. Palladium and mercury catalysts, in particular, have been extensively studied for their ability to mediate intramolecular cyclization reactions of unsaturated alcohols.

Palladium(II) catalysts are effective in promoting the cyclization of unsaturated alcohols. These reactions can proceed through various mechanisms, including oxidative cyclization and cyclocarbonylation. In oxidative cyclization, the palladium catalyst activates the double or triple bond towards nucleophilic attack by the hydroxyl group. Cyclocarbonylation, on the other hand, involves the incorporation of a molecule of carbon monoxide into the product, leading directly to the lactone structure.

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

| 3-Buten-1-ol | PdCl₂(PPh₃)₂, CuCl₂, CO, O₂ | α-Methylene-γ-butyrolactone | 75 | acs.org |

| Unsaturated Alcohol | Pd(OAc)₂, phosphine (B1218219) ligand, CO, H₂ | Substituted γ-lactone | Varies | researchgate.net |

| Allylic Tosylcarbamate | Pd(OAc)₂, Benzoquinone | Vinyl-oxazolidinone | >90 | researchgate.net |

Mercury(II) salts, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) and mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂), are effective reagents for promoting the intramolecular oxymercuration of unsaturated alcohols. This reaction involves the electrophilic attack of the mercury(II) species on the double or triple bond, followed by the intramolecular trapping of the resulting mercurinium ion by the hydroxyl group. The organomercury intermediate is then typically demercurated reductively, often using sodium borohydride (B1222165) (NaBH₄), to yield the corresponding tetrahydrofuran derivative. The stereoselectivity of the cyclization can be influenced by the nature of the mercury salt and the substrate. beilstein-journals.org

| Substrate | Mercury Salt | Product | Diastereoselectivity | Reference |

| Unsaturated Alcohol | Hg(OAc)₂ | Tetrahydrofuran derivative | Varies | beilstein-journals.org |

| Unsaturated Alcohol | Hg(TFA)₂ | Tetrahydrofuran derivative | High | nih.gov |

| Allylsilyl Alcohol | Hg(OAc)₂ | Tetrahydrofuran derivative | Dependent on substrate | beilstein-journals.org |

Stereoselective Synthesis of this compound Stereoisomers

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The stereoselective synthesis of this compound and its analogues can be achieved through the use of chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries and Catalysis in Lactone Formation

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol (B89426) and alkylation reactions, which can be key steps in the synthesis of precursors to chiral γ-butyrolactones. youtube.com After the desired stereocenter(s) have been established, the auxiliary is cleaved to afford the enantiomerically enriched product.

Asymmetric catalysis, on the other hand, employs a chiral catalyst to control the stereoselectivity of a reaction. Chiral phosphine ligands, in combination with transition metals like rhodium, are highly effective for the asymmetric hydrogenation of unsaturated precursors to yield chiral γ-butyrolactones with high enantiomeric excess. nih.govrsc.org

| Method | Chiral Controller | Substrate | Product | Stereoselectivity | Reference |

| Asymmetric Hydrogenation | Rh/ZhaoPhos | γ-Butenolide | Chiral γ-Butyrolactone | Up to 99% ee | nih.govrsc.org |

| Asymmetric Aldol Reaction | Evans Oxazolidinone Auxiliary | N-Acyloxazolidinone | Diastereomerically enriched aldol adduct | High d.r. | youtube.com |

| Asymmetric Hydrogenation | Rh/Chiral Phosphine Ligand | Itaconic Acid | Chiral Succinic Acid | Up to 99% ee | nih.gov |

Asymmetric Approaches to Introduce Chirality at the C-5 Position

The stereoselective synthesis of γ-butyrolactones with a chiral center at the C-5 position can be achieved through several sophisticated strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

One prominent strategy involves the catalytic asymmetric hydrogenation of γ-butenolides. This method employs chiral metal catalysts, often based on rhodium or ruthenium complexes with chiral ligands, to deliver hydrogen atoms to the double bond of the butenolide in a stereocontrolled manner. The choice of chiral ligand is paramount in dictating the stereochemical outcome of the reaction, enabling access to either enantiomer of the target γ-butyrolactone with high enantiomeric excess.

Another powerful technique is the Sharpless asymmetric dihydroxylation . This method introduces two adjacent hydroxyl groups across a double bond of an acyclic precursor with high enantioselectivity. Subsequent intramolecular cyclization of the resulting diol can then form the desired chiral γ-butyrolactone. The stereochemistry of the diol, and consequently the lactone, is controlled by the use of chiral ligands, typically derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). A notable application of a related principle is the concise synthesis of chiral (-)-(R)-5-(4-hydroxybutyl)-2(5H)-furanone, a close analogue of the target molecule, which has been achieved with an enantiomeric excess greater than 99%. acs.org This synthesis utilized a novel oxidative fragmentation mediated by [PhI(OH)OTs], also known as Koser's reagent, demonstrating the utility of oxidative methods in creating the chiral lactone core.

Enzymatic kinetic resolution represents a biocatalytic approach to obtaining enantiomerically pure γ-butyrolactones. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture of a γ-hydroxy ester, a precursor to the lactone. The acylated and unreacted enantiomers can then be separated. For instance, lipase (B570770) B from Candida antarctica has been effectively used in the kinetic resolution of racemic δ-hydroxy esters through transesterification, yielding chiral δ-lactones with high enantiomeric excess. A similar principle can be applied to the synthesis of chiral γ-butyrolactones.

Furthermore, asymmetric lactonization of γ-hydroxy carboxylic acids or their derivatives can be achieved using chiral catalysts. This approach involves the direct, enantioselective cyclization of a prochiral substrate. Chiral Brønsted acids have been shown to catalyze the selective lactonization of one enantiomer from a racemic mixture of a substituted hydroxyl ester, providing a direct route to enantioenriched γ-butyrolactones.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The successful synthesis of this compound, particularly in an academic research setting, is highly dependent on the careful optimization of various reaction parameters. These factors significantly influence not only the yield of the desired product but also its purity and, in the case of asymmetric synthesis, its stereoselectivity.

The choice of solvent and the reaction temperature are critical parameters that can dramatically affect the outcome of a lactonization reaction. The solvent can influence the solubility of reactants and reagents, the stability of intermediates, and the energy of the transition states, thereby affecting both the reaction rate and its stereoselectivity. For instance, in certain cyclization reactions, a switch from a nonpolar to a polar protic solvent can invert the diastereoselectivity of the product.

Temperature plays a crucial role in reaction kinetics and thermodynamics. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through competing reaction pathways. In asymmetric catalysis, temperature can have a profound effect on enantioselectivity. Often, lower temperatures are employed to enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess of the desired product. The optimization of these parameters is typically achieved through systematic screening, as illustrated in the following hypothetical data table for a generic lactonization reaction to form a 5-substituted γ-butyrolactone.

| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 65 | 3:1 | 85 |

| 2 | Tetrahydrofuran (THF) | 25 | 72 | 4:1 | 88 |

| 3 | Acetonitrile (B52724) (MeCN) | 25 | 58 | 2.5:1 | 80 |

| 4 | THF | 0 | 68 | 5:1 | 95 |

| 5 | THF | -20 | 60 | 5.5:1 | 97 |

| 6 | Toluene | 25 | 55 | 2:1 | 75 |

| 7 | Toluene | 0 | 50 | 2.5:1 | 82 |

This table is a representative example of an optimization study and the data is hypothetical.

The stoichiometry of the reagents, including the substrate, any coupling partners, and the catalyst, must be carefully controlled to maximize the yield and minimize the formation of impurities. In catalytic reactions, the catalyst loading is a key variable. While a higher catalyst loading may increase the reaction rate, it also increases the cost and can sometimes lead to undesired side reactions. Therefore, finding the optimal catalyst loading that provides a good balance between reaction efficiency and cost is essential.

The purity of the starting materials and reagents is another critical factor that can have a significant impact on the success of a synthesis. Impurities can interfere with the reaction in several ways. They can react with the reagents or the catalyst, leading to the formation of byproducts and a lower yield of the desired product. In asymmetric catalysis, impurities can poison the chiral catalyst, leading to a decrease in enantioselectivity. For example, trace amounts of water or acid/base impurities in the starting materials or solvent can have a detrimental effect on many sensitive organometallic catalysts. Therefore, the use of highly purified and well-characterized starting materials and anhydrous solvents is often a prerequisite for achieving high yields and selectivities in the synthesis of complex molecules like chiral γ-butyrolactones.

Structural Modifications, Derivatization, and Structure Function Research on 5 4 Hydroxybutyl Dihydrofuran 2 3h One

Synthetic Approaches to 5-(4-hydroxybutyl)dihydrofuran-2(3H)-one Analogues

The generation of analogues of this compound is a critical aspect of medicinal chemistry and materials science, enabling the fine-tuning of its biological and chemical properties. Synthetic strategies are broadly categorized into modifications of the side chain and substitutions on the core lactone ring.

Substitutions on the Dihydrofuranone Ring

Introducing substituents directly onto the dihydrofuranone ring is a powerful method for creating structural diversity and modulating activity.

Alkyl and aryl groups can be introduced at various positions on the dihydrofuranone ring. A modified Prins reaction has been reported for the synthesis of 5-substituted-3,3-dihydrofurane-2(3H)-ones, including those with 3,3-diethyl substituents. researchgate.net This approach provides an efficient and versatile method for producing these heterocyclic intermediates. researchgate.net

The introduction of aryl groups has also been explored. A versatile method for the synthesis of 4-aryl-substituted 2(5H)-furanones involves the reaction of diethylphosphono acetic acid with phenacyl bromides, followed by an intramolecular Horner–Emmons-type cyclization. researchgate.net This one-pot sequence is simple and highly efficient for creating a variety of 4-aryl analogues. researchgate.net Suzuki coupling reactions have also been employed for the bis-arylation of 3,4-dibromo-2(5H)-furanone, demonstrating another route to aryl-substituted furanones. nih.gov

The following table presents examples of substitutions on the furanone ring:

| Substitution Position | Substituent Type | Synthetic Method | Example Substituent |

|---|---|---|---|

| C3 | Dialkyl | Modified Prins Reaction researchgate.net | 3,3-diethyl |

| C4 | Aryl | Intramolecular Horner–Emmons Cyclization researchgate.net | 4-(4-Methoxyphenyl) |

| C4 | Aryl | Suzuki Coupling nih.gov | 4-(methylsulfanyl)phenyl |

| C3, C4 | Diaryl | Sequential Suzuki Coupling nih.gov | 3,4-bis((4-methylsulfanyl)phenyl) |

The incorporation of heteroatoms such as nitrogen, sulfur, or selenium into the furanone structure can lead to novel compounds with distinct properties. The high reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones makes them versatile starting materials for introducing such diversity. nih.govmdpi.com

These halogenated furanones readily undergo nucleophilic substitution, allowing for the introduction of various heteroatom-containing functional groups. mdpi.com

Nitrogen Analogues: Reaction with bifunctional N-nucleophiles like hydrazine can lead to a transformation of the furanone ring into pyridazinone derivatives. mdpi.com Treatment with ammonia can result in the formation of 1H-pyrrol-2(5H)-one derivatives. mdpi.com

Sulfur and Selenium Analogues: Thiophenols and selenophenols can displace a halogen atom on the furanone ring to yield thioaryl or selenoaryl derivatives. mdpi.com Furthermore, reactions with reagents like potassium selenocyanate can introduce a selenocyanato group onto the ring. mdpi.com

These transformations highlight the utility of substituted furanones as synthons for a wide array of heteroatom-containing analogues, expanding the chemical space available for structure-function research.

Exploration of Isomeric Forms and Diastereomers

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com This phenomenon is broadly divided into constitutional isomers, where atoms are connected differently, and stereoisomers, where atoms have the same connectivity but differ in their spatial arrangement. masterorganicchemistry.comyoutube.com For this compound, the presence of a chiral center at the C5 position of the dihydrofuranone ring gives rise to stereoisomerism.

This single chiral center means the compound can exist as a pair of enantiomers: (R)-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one and (S)-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one. Enantiomers are non-superimposable mirror images of each other. When derivatives of this core structure are synthesized, additional chiral centers may be introduced, leading to the possibility of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical properties, which allows for their separation using non-chiral techniques. masterorganicchemistry.com The total number of possible stereoisomers for a given molecule can be predicted by the 2^n rule, where 'n' is the number of chiral centers, although exceptions like meso compounds can reduce this number. youtube.com The concise synthesis of the related chiral compound (-)-(R)-5-(4-hydroxy-butyl)-2(5H)-furanone with a high enantiomeric excess (>99% ee) underscores the existence and importance of these stereoisomeric forms in chemical research. nih.gov

Chromatographic Separation Techniques for Isomeric Mixtures

The separation of isomers, particularly enantiomers, is crucial for evaluating the specific biological activities of each form. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for this purpose. nih.gov Supercritical fluid chromatography (SFC) has also emerged as a rapid and environmentally benign alternative for separating isomeric compounds. nsf.govnih.gov

Research on related furanone derivatives demonstrates the efficacy of these methods. For instance, the enantiomers of a chiral furanone intermediate were successfully separated using chiral HPLC, allowing for the determination of enantiomeric excess. amazonaws.com A comprehensive study on various furan (B31954) derivatives achieved direct separation of enantiomers and geometrical isomers using capillary GC/MS, SFC, and HPLC with different types of chiral stationary phases. nih.gov

Table 1: Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase (Column) | Mobile Phase/Solvent System | Application Example | Reference |

|---|---|---|---|---|

| Chiral HPLC | DAICEL CHIRALCEL AD-H | i-PrOH-hexane (5:95 v/v) | Separation of furanone enantiomers | amazonaws.com |

| Chiral HPLC | DAICEL CHIRALCEL AS-H | i-PrOH-hexane (7:93 v/v) | Determination of enantiomeric excess for a chiral furanone | nih.govamazonaws.com |

| Capillary GC/MS | per-O-methyl-beta-cyclodextrin | Not specified | Separation of volatile furan ether stereoisomers | nih.gov |

| HPLC | tris(3,5-dimethylphenylcarbamate) of cellulose (B213188) or amylose | Not specified | Separation of furan derivative stereoisomers | nih.gov |

| SFC | (S, S) Whelk-O 1 | Not specified | Separation of urolithin glucuronide isomers | nih.gov |

Stereochemical Assignment Methodologies for Derivatives

Once isomers are separated, assigning their absolute stereochemistry is a critical step. This is accomplished through a combination of spectroscopic and chemical methods.

Chiral Chromatography: The retention time of an unknown isomer on a chiral column can be compared to that of a known, authenticated standard to assign its configuration.

Optical Rotation: Enantiomers rotate plane-polarized light in equal but opposite directions. The sign and magnitude of the specific rotation ([α]D) is a characteristic physical property used to designate enantiomers, as demonstrated in the synthesis of (-)-(R)-5-(4-hydroxy-butyl)-2(5H)-furanone, which exhibited a specific rotation of -88.7°. amazonaws.com

NMR Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents or chiral lanthanide shift reagents can induce diastereomeric interactions that lead to distinguishable chemical shifts, allowing for the determination of enantiomeric purity.

Chemical Correlation: The stereochemistry of a novel compound can be determined by chemically converting it into a product of known absolute configuration, or by synthesizing it from a starting material of known configuration. The synthesis of (-)-(R)-5-(4-hydroxy-butyl)-2(5H)-furanone was part of a formal total synthesis of (+)-dubiusamine A, a natural product with a known stereostructure, thereby confirming the stereochemistry of the furanone intermediate. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Mammalian and in vitro Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. elsevierpure.com These studies help identify the key chemical features, or pharmacophore, responsible for the molecule's effects.

Elucidating Molecular Determinants for Biological Interactions

SAR studies on compounds containing a dihydrofuran core have provided valuable insights into the molecular determinants for biological activity. In a study on dihydrofuran-fused perhydrophenanthrenes designed as potential anti-Alzheimer's disease agents, researchers synthesized various analogues to test their effects on amyloid-β-damaged rat cortical neurons in vitro. nih.gov The study revealed several key determinants:

Substituents at Position 8: The introduction of an ethereal or thio-ethereal substituent at this position enhanced the desired neuroprotective effect. Conversely, adding a carbon-based side-chain at the same position led to cytotoxicity. nih.gov

Acetal Moiety at Position 3: Removal of the acetal group also resulted in cytotoxicity, indicating its importance for maintaining a favorable biological profile. nih.gov

Cyano Group at Position 10b: The presence of a cyano group was proven to be necessary for the compound's activity. nih.gov

Similarly, an SAR study on the antioxidant properties of 3-dithiocarbamic flavanones using an in vitro DPPH radical scavenging assay found that the position and nature of halogen substituents on the flavanone rings significantly influenced activity. mdpi.com

Ligand Binding Studies with Non-Human Protein Targets

To understand how a compound exerts its biological effect, it is essential to study its interaction with its protein target. Ligand binding assays are used to quantify the affinity of a molecule for a specific receptor or enzyme. uu.nl These studies often use cell lines, such as COS-7 cells (derived from monkey kidneys), to express the target protein in an in vitro setting. nih.gov

In a representative study, researchers explored the binding site of a human serotonin receptor expressed in COS-7 cells. nih.gov They used a radiolabeled antagonist, [3H]-GR113808, in competition binding assays with various synthesized compounds to measure their binding affinities. Furthermore, they employed site-directed mutagenesis to substitute key amino acids in the receptor's binding pocket. By observing how these mutations affected ligand binding, they identified specific residues (S5.43 and Y7.43) as critical anchoring sites for both agonists and antagonists. nih.gov Such methodologies are directly applicable to studying the derivatives of this compound against potential non-human or in vitro protein targets.

Conformational Analysis and Molecular Modeling of Derivatives

Computational chemistry provides powerful tools to complement experimental SAR and ligand binding data. Conformational analysis is used to determine the stable low-energy three-dimensional shapes a molecule can adopt, while molecular modeling and docking can predict how a ligand might bind to its protein target. nih.gov

In the study of the serotonin receptor, molecular modeling was used to create a 3D model of the ligand-receptor complex. nih.gov By docking the agonist (serotonin) and antagonist ([3H]-GR113808) into the binding site, researchers could propose specific molecular interactions, such as:

An ionic interaction between the ligand and an aspartate residue (D3.32).

A hydrogen bond with a serine residue (S5.43).

Hydrophobic interactions with a tryptophan residue (W4.50). nih.gov

These computational models provide a rational basis for the experimental SAR data, explaining why certain functional groups enhance activity while others diminish it. researcher.life This synergy between in vitro testing and in silico modeling is crucial for the rational design of new, more potent derivatives of lead compounds like this compound.

Biological and Biochemical Research Insights into 5 4 Hydroxybutyl Dihydrofuran 2 3h One Non Clinical Focus

Cellular Regulatory Mechanisms Investigated in vitro

There is no available scientific literature detailing in vitro studies on the cellular regulatory mechanisms of 5-(4-hydroxybutyl)dihydrofuran-2(3H)-one.

No research studies were identified that have investigated the potential of this compound to induce apoptosis in any specific cell lines, including cancer cell lines.

A comprehensive search of scientific literature did not yield any studies concerning the effects of this compound on cell cycle progression or its potential to disrupt specific phases such as the G2/M phase.

There are no published findings on the influence of this compound on cellular redox states. Furthermore, no research has been found regarding the biochemical transformations of its hydroxymethyl group and the subsequent impact on cellular redox environments.

Role in Chemical Ecology and Inter-organismal Interactions

The role of this compound in chemical ecology and its potential involvement in interactions between organisms has not been documented in the available scientific literature.

No studies have been published that investigate or suggest any allelopathic properties of this compound within plant or microbial communities.

There is no scientific evidence to date that has explored the possibility of this compound acting as an infochemical or a signaling molecule in any ecosystem.

Interactions with Pathogens (e.g., Plant Pathogens)

The dihydrofuran-2(3H)-one core, a type of γ-lactone, is a structural motif found in numerous natural products with antimicrobial properties. Research into analogous compounds suggests that this compound may exhibit inhibitory activity against various plant pathogens.

γ-Lactones have demonstrated notable antifungal activity. Studies have shown that the efficacy of these compounds against fungi can be influenced by the length of their side chains. For instance, an increase in the side chain length of γ-lactones has been correlated with intensified antimicrobial effects. Massoia lactone, another γ-lactone, has shown potent activity against a range of fungal crop pathogens by inhibiting hyphal growth and spore germination. The proposed mechanism involves the creation of pores in the cell membrane, a decrease in ergosterol (B1671047) content, an increase in intracellular reactive oxygen species (ROS), and subsequent leakage of cellular components, ultimately leading to cell death. researchgate.net

Furthermore, derivatives of 2(5H)-furanone have been identified as effective antifungal and antibacterial agents. These compounds, often 3,5-dialkyl derivatives, have shown activity against soil-borne fungal plant pathogens. Some furanone derivatives exhibit selective activity against Gram-positive bacteria by penetrating the cell and inducing the formation of reactive oxygen species (ROS), leading to non-specific interactions with multiple proteins. researchgate.netnih.gov

The potential antimicrobial activity of furan (B31954) and its derivatives has been explored against a variety of pathogens. For example, certain furan derivatives have shown good antimicrobial activity against the yeast-like fungus Candida albicans. nih.gov The table below summarizes the antimicrobial activities of some furanone and γ-lactone derivatives against various pathogens.

| Compound/Derivative Class | Pathogen | Observed Effect |

| γ-Lactones | Aspergillus niger, Candida albicans | Antifungal activity increases with side chain length. nih.gov |

| Massoia lactone | Fusarium graminearum | Inhibition of hyphal growth and spore germination. researchgate.net |

| 2(5H)-Furanone derivatives | Pythium ultimum | Antifungal activity. |

| Furan derivatives | Candida albicans | Inhibition of growth. nih.gov |

Enzymatic Interactions and Molecular Mechanisms

The furan ring system and the γ-lactone moiety are recognized as important pharmacophores that can interact with various enzymes and receptors, suggesting potential biochemical roles for this compound.

The furan ring is a component of many compounds that exhibit inhibitory activity against a range of enzymes. For instance, furan-based derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Some of these compounds have demonstrated potent, dose-dependent inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase. Kinetic studies have revealed that these molecules can act as mixed-type or competitive inhibitors. nih.govnih.gov

Theoretical studies have also explored the interaction of dihydrofuran-2-one derivatives with enzymes such as monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), suggesting they could act as inhibitors. cerradopub.com.brcerradopub.com.br Furthermore, γ-butyrolactone and its analogues have been shown to modulate the activity of the GABA-A receptor, a key player in the central nervous system. These compounds can bind to the picrotoxin (B1677862) site of the GABA receptor complex, with some acting as anticonvulsants and others as convulsants, depending on their substitution patterns. nih.govnih.gov

The γ-lactone structure is central to a class of signaling molecules in Streptomyces bacteria, known as γ-butyrolactones (GBLs). These molecules act as bacterial hormones, regulating the biosynthesis of natural products. The specificity of their interaction is determined by their binding to cognate repressor proteins. Structure-activity relationship studies have shown that the stereochemistry and the nature of the side chains of these GBLs are crucial for their binding affinity and biological activity. nih.govacs.org This high degree of specificity suggests that if this compound were to participate in such a signaling pathway, its 4-hydroxybutyl side chain would play a critical role in its recognition by a specific receptor.

In the context of enzymatic degradation, lactone hydrolases exhibit substrate specificity in cleaving the lactone ring. For example, zearalenone-degrading enzymes specifically hydrolyze the lactone ring of the mycotoxin zearalenone, converting it into a less toxic form. The catalytic mechanism involves a nucleophilic attack by a serine residue in the active site on the carbonyl carbon of the lactone ring. mdpi.com

Applications in Microbial and Plant Physiology Research

Given the known roles of related lactones in microbial and plant systems, this compound could serve as a tool for investigating various physiological processes.

Microorganisms, particularly yeasts and fungi, are known to metabolize lactones. The biotransformation of fatty acids by yeasts is a well-established method for producing various lactones. These processes often involve the β-oxidation pathway, where hydroxy fatty acids are shortened, followed by spontaneous lactonization. nih.govmdpi.comresearchgate.net For example, the yeast Yarrowia lipolytica is widely used for the production of γ-decalactone from ricinoleic acid. nih.gov

The degradation of furanic compounds by microorganisms has also been studied. Some bacteria can degrade furfural (B47365) via 2-furoic acid to the primary intermediate 2-oxoglutarate. nih.gov The assimilation of γ-butyrolactone has been observed in Agrobacterium tumefaciens, where it interferes with the N-acyl-homoserine lactone signaling pathway. nih.gov The table below outlines some microbial biotransformations involving lactones.

| Microorganism | Substrate | Product | Metabolic Pathway |

| Yarrowia lipolytica | Ricinoleic acid | γ-Decalactone | β-oxidation |

| Waltomyces lipofer | 10-Hydroxystearate | γ-Dodecalactone | β-oxidation |

| Agrobacterium tumefaciens | γ-Butyrolactone | Assimilated | Assimilative pathway |

Lactones play significant roles in plant physiology. Strigolactones, a class of plant hormones that contain a lactone ring, are involved in regulating plant architecture, including shoot branching and root development. They have been shown to repress the initiation of lateral roots and promote the elongation of root hairs, which can enhance a plant's ability to absorb nutrients. nih.gov

Gamma-aminobutyric acid (GABA), a signaling molecule in plants, is structurally related to γ-butyrolactone. GABA is involved in controlling plant growth and development and plays a role in triggering plant resistance to environmental stressors and pathogen attacks. mdpi.com Given the structural similarity, γ-lactones like this compound could potentially interact with plant signaling pathways.

Furthermore, γ-butyrolactones are recognized as signaling molecules in actinomycetes, which are soil bacteria that can form symbiotic relationships with plants. These signaling molecules regulate the production of secondary metabolites, some of which may have roles in plant-microbe interactions. rsc.org The presence of such signaling molecules in the soil environment could potentially influence plant growth and defense responses.

Advanced Analytical Methodologies for Research on 5 4 Hydroxybutyl Dihydrofuran 2 3h One

Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopy is fundamental to the structural characterization of organic molecules. A combination of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy provides a comprehensive understanding of the molecular framework and functional groups of 5-(4-hydroxybutyl)dihydrofuran-2(3H)-one derivatives.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique distinguished by its capacity to measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within sub-parts-per-million (ppm) levels. longdom.org This precision is indispensable for determining the elemental composition of a molecule, a critical step in identifying unknown compounds or confirming the structure of newly synthesized derivatives of this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS can differentiate between molecules with very similar nominal masses but different elemental formulas. longdom.org

For this compound (C₈H₁₄O₃), HRMS can verify its elemental composition by providing an experimental mass that is extremely close to the theoretical (calculated) mass. This capability is crucial for distinguishing it from other isomeric or isobaric compounds. Mass analyzers such as Time-Of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed to achieve this high level of mass accuracy. longdom.orgresearchgate.net

| Parameter | Value |

| Molecular Formula | C₈H₁₄O₃ |

| Theoretical Exact Mass | 158.0943 g/mol |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 159.1016 |

| Hypothetical Measured m/z | 159.1014 |

| Mass Error | -1.26 ppm |

This interactive table presents hypothetical HRMS data for the protonated molecule [M+H]⁺, demonstrating the high accuracy essential for confirming the compound's elemental formula.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information about the basic carbon-hydrogen framework, advanced two-dimensional (2D) NMR techniques are required to resolve complex structural and conformational questions for derivatives of this compound.

2D NMR experiments like Correlation Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, which are invaluable for tracing the connectivity of the atoms in the butyl chain and the furanone ring. Heteronuclear experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. Together, these experiments allow for the unambiguous assignment of all proton and carbon signals in the molecule.

For conformational analysis, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is paramount. utoronto.ca It detects through-space interactions between protons that are in close proximity, typically within 5 Ångstroms. utoronto.ca This information is critical for determining the relative stereochemistry and the preferred three-dimensional arrangement (conformation) of the molecule in solution. auremn.org.br For this compound, NOESY can reveal the spatial relationship between the protons on the chiral center (C5) and the protons on the substituent and the furanone ring, helping to define the ring's puckering and the orientation of the hydroxybutyl side chain. frontiersin.orgnih.gov

| 2D NMR Experiment | Information Provided | Application to this compound |

| COSY | Shows coupling between adjacent protons (¹H-¹H). | Maps connectivity within the furanone ring and along the butyl side chain. |

| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). | Assigns each carbon to its corresponding proton(s). |

| HMBC | Correlates protons to carbons over 2-3 bonds (¹H-¹³C). | Confirms the connection between the butyl chain and the furanone ring at C5. |

| NOESY | Shows through-space proximity of protons. | Determines the 3D conformation and relative stereochemistry at the C5 chiral center. utoronto.ca |

This interactive table summarizes the application of various 2D NMR techniques for the complete structural and conformational elucidation of the target molecule.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.org Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (e.g., stretching, bending). vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: a lactone (a cyclic ester) and a primary alcohol.

The most prominent peaks include a strong carbonyl (C=O) stretch, a broad hydroxyl (O-H) stretch, and C-O stretching vibrations. The position of the carbonyl absorption is particularly diagnostic; the five-membered lactone ring introduces ring strain, which shifts the C=O stretching frequency to a higher wavenumber compared to an acyclic ester. pressbooks.pub

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Expected Observation for the Compound |

| Alcohol | O-H stretch | 3500-3200 (broad) | A strong, broad band around 3400 cm⁻¹ |

| Alkane | C-H stretch | 3000-2850 | Strong peaks just below 3000 cm⁻¹ |

| Lactone (Carbonyl) | C=O stretch | 1780-1760 | A very strong, sharp peak around 1770 cm⁻¹ |

| Lactone / Alcohol | C-O stretch | 1300-1000 | Strong absorptions in the fingerprint region |

This interactive table outlines the key IR absorption bands used to identify the functional groups in this compound.

Chromatographic Methods for Purification and Analysis of Research Samples

Chromatography is essential for the separation, purification, and analysis of this compound from reaction mixtures or natural extracts. Different chromatographic techniques are employed based on the specific research objective, such as separating enantiomers or identifying the compound in a complex matrix.

This compound possesses a stereogenic center at the C5 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (R)- and (S)-5-(4-hydroxybutyl)dihydrofuran-2(3H)-one. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard chromatographic methods. researchgate.net

Chiral chromatography, typically High-Performance Liquid Chromatography (HPLC), is the method of choice for separating enantiomers. eijppr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes. eijppr.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including lactones. mdpi.com

| Parameter | Example Condition |

| Technique | Chiral HPLC |

| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Hypothetical t_R (Enantiomer 1) | 8.5 min |

| Hypothetical t_R (Enantiomer 2) | 10.2 min |

| Resolution (R_s) | > 1.5 |

This interactive table provides a hypothetical set of conditions for the successful enantiomeric separation of this compound using chiral HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in phytochemical analysis, used to separate and identify volatile and semi-volatile compounds within complex plant extracts. rjpbcs.com This method is highly suitable for identifying this compound in natural sources.

In a typical GC-MS analysis, the components of an extract are vaporized and separated as they travel through a long, thin capillary column (the GC part). rjptonline.org Separation is based on the compounds' boiling points and their interactions with the stationary phase coating the column. As each compound elutes from the column, it enters the mass spectrometer (the MS part), where it is ionized and fragmented into a predictable pattern. rjptonline.org This fragmentation pattern serves as a molecular "fingerprint." By comparing this fingerprint to extensive spectral libraries (e.g., NIST, Wiley), the compound can be confidently identified. rjptonline.org For non-volatile or polar compounds like the target molecule, a derivatization step (e.g., silylation of the hydroxyl group) may be performed prior to analysis to increase volatility and improve chromatographic performance.

| Retention Time (min) | Key Mass Fragments (m/z) | Library Match | Match Quality (%) |

| 12.45 | 158, 113, 99, 85, 71 | This compound | 94 |

This interactive table shows representative GC-MS data that could be used to identify this compound in a phytochemical sample.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthesized chemical compounds like this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). For γ-butyrolactone (GBL) and its derivatives, reversed-phase HPLC is commonly employed.

In a typical HPLC setup for purity assessment, a C18 column is used as the stationary phase due to its hydrophobicity, which effectively retains and separates organic molecules. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, with its pH adjusted to ensure the analyte is in a suitable ionic state. researchgate.net The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the main compound from any impurities, starting materials, or by-products.

Detection is frequently accomplished using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector measures the absorbance of the eluent across a range of wavelengths, which is useful for identifying compounds with chromophores. researchgate.net For more sensitive and specific analysis, coupling HPLC with mass spectrometry (LC-MS) allows for the determination of the mass-to-charge ratio of the eluting compounds, providing definitive identification and quantification. nih.govresearchgate.net The purity of the this compound sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of related γ-butyrolactone compounds.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Acetic Acid in Water | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | Photodiode Array (PDA) at 240 nm or Mass Spectrometry (MS) | researchgate.netresearchgate.net |

| Injection Volume | 25 µL | researchgate.net |

Computational Chemistry and Molecular Modeling in Research

Computational chemistry and molecular modeling have become powerful tools in chemical research, offering insights into the structural, energetic, and reactive properties of molecules like this compound. These in-silico methods allow researchers to study molecular behavior at an atomic level, complementing experimental data and guiding further investigation. elixirpublishers.com For furanone derivatives, these techniques can elucidate conformational preferences, predict interactions with biological targets, and explain observed chemical reactivity. ajchem-b.com

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a flexible molecule such as this compound are dictated by its three-dimensional structure. Conformational analysis aims to identify the stable low-energy conformations (conformers) that the molecule is likely to adopt. The dihydrofuranone ring can exist in different puckered forms, and the hydroxybutyl side chain has multiple rotatable bonds, leading to a complex conformational landscape.

Using quantum chemical methods like Density Functional Theory (DFT), the geometry of various possible conformers can be optimized to find the structures corresponding to energy minima on the potential energy surface. researchgate.net Energy minimization calculations determine the relative stability of these conformers. For instance, studies on substituted 1,3-dioxanes, which are structurally related six-membered rings, show that the conformational equilibrium can be sensitive to the environment, with different conformers being favored in the gas phase versus in various solvents. researchgate.net Such analyses for this compound would involve rotating the side chain and exploring different ring puckers to identify the most probable structures under specific conditions.

The following interactive table illustrates a hypothetical energy profile for different conformers of a substituted furanone ring, showcasing how computational methods can rank their stability.

| Conformer | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| A | Equatorial side chain, extended | 0.00 | DFT (B3LYP/6-31G) |

| B | Axial side chain, extended | +1.5 | DFT (B3LYP/6-31G) |

| C | Equatorial side chain, folded (intramolecular H-bond) | -0.8 | DFT (B3LYP/6-31G) |

| D | Twist-boat ring conformation | +5.2 | DFT (B3LYP/6-31G) |

Ligand-Protein Docking for Mechanistic Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govnih.gov This method is instrumental in generating hypotheses about a molecule's potential biological targets and its mechanism of action. For this compound, docking studies could explore its binding to various enzymes or receptors, helping to rationalize any observed biological activity.

The docking process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. scielo.org.za The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues. ijper.org For example, docking studies of furan-based compounds against the main protease (Mpro) of SARS-CoV-2 have identified critical interactions with residues like Cys145, which are essential for inhibition. scielo.org.zaresearchgate.net By identifying these interactions, researchers can propose a mechanism for how the molecule might inhibit the protein's function, which can then be tested experimentally.

This interactive data table presents hypothetical docking results for this compound against a protein target.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Enzyme X (Hypothetical) | -7.8 | Ser124 | Hydrogen bond with hydroxyl group |

| Tyr210 | Hydrogen bond with carbonyl oxygen | ||

| Leu150, Val180 | Hydrophobic interactions with butyl chain |

Quantum Chemical Calculations to Predict Reactivity

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-b.com Furthermore, mapping the electrostatic potential onto the molecule's electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is crucial for predicting how the molecule will behave in chemical reactions. mdpi.com

The interactive table below lists key quantum chemical parameters calculated for a furanone derivative, providing insights into its reactivity.

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.8 D | Indicates a polar molecule |

Emerging Research Directions and Future Perspectives for 5 4 Hydroxybutyl Dihydrofuran 2 3h One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future development of 5-(4-hydroxybutyl)dihydrofuran-2(3H)-one for various applications is contingent upon the availability of efficient and sustainable synthetic methodologies. Current research on related furanones suggests that a key direction will be the transition from multi-step, reagent-intensive processes to more streamlined, catalytic, and environmentally benign pathways.

One promising approach involves the modification of existing routes for similar molecules. For instance, a concise synthesis has been developed for the unsaturated analogue, 5-(4-hydroxybutyl)-2(5H)-furanone, utilizing a novel oxidative fragmentation mediated by Koser's reagent ([PhI(OH)OTs]). nih.gov Future research could focus on the selective hydrogenation of this unsaturated precursor to yield the target dihydrofuranone.

Furthermore, strategies employed for the large-scale production of GVL from biomass-derived levulinic acid offer valuable insights. nih.gov These processes often utilize catalytic transfer hydrogenation, which avoids the need for high-pressure H₂ gas and expensive noble metal catalysts, thereby improving safety and cost-effectiveness. nih.govacs.org Adapting these methods to analogous precursors of this compound, potentially derived from biomass, is a significant area for future exploration. The development of bifunctional catalysts that can perform multiple reaction steps in a single pot represents another key opportunity to enhance process efficiency. rsc.org

Table 1: Comparison of Synthetic Strategies for Dihydrofuranones and Related Compounds

| Synthetic Strategy | Key Features | Potential for this compound | Source(s) |

|---|---|---|---|

| Oxidative Fragmentation | Concise route to the unsaturated furanone precursor. | Requires an additional selective hydrogenation step. | nih.gov |

| Catalytic Transfer Hydrogenation | Uses hydrogen donors like formic acid; avoids H₂ gas; often employs non-noble metal catalysts. | High potential for sustainable production from suitable biomass-derived precursors. | nih.govacs.orgyork.ac.uk |

| One-Pot Catalytic Conversion | Combines multiple reaction steps (e.g., hydrolysis, hydrogenation, dehydration) in a single reactor. | Could offer a highly efficient route from complex biomass-derived starting materials. | rsc.org |

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

While many furanic compounds are known to be of natural origin, the specific biosynthetic pathway for this compound has not yet been elucidated. mdpi.com A significant future research direction lies in the discovery and characterization of the enzymes and metabolic pathways responsible for its formation in microorganisms or plants. The identification of a natural source would pave the way for biotechnological production, a highly sustainable alternative to chemical synthesis.

Modern genome mining techniques are powerful tools for this discovery process. Bioinformatics platforms like the "antibiotics and secondary metabolite analysis shell" (antiSMASH) can analyze microbial genomes to identify biosynthetic gene clusters (BGCs) that may encode the pathway for producing specific natural products. frontiersin.org By identifying organisms that produce similar lactone structures, researchers can search their genomes for uncharacterized BGCs and use heterologous expression to test their function and identify the resulting chemical products. This approach has been successfully used to uncover novel chemical diversity in various environments, including extremophiles from glaciers and ice sheets. frontiersin.org Future work could involve screening microbial libraries for the production of this compound and subsequently using genomic tools to unravel its biosynthetic logic.

Exploration of Advanced Non-Clinical Biological Roles and Mechanisms

The 2(3H)-furanone and dihydrofuranone scaffolds are present in a wide array of natural and synthetic compounds exhibiting significant biological activities. mdpi.comnih.gov Although the specific biological role of this compound remains largely unexplored, the activities of related compounds suggest several promising avenues for future non-clinical research.

Derivatives of the 2(5H)-furanone skeleton, a closely related structure, have been shown to possess anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov For example, certain halogenated 5-hydroxy-2(5H)-furanone derivatives have demonstrated anticancer activity by downregulating key survival proteins and activating programmed cell death pathways in cancer cell lines. mdpi.com Other furanone derivatives have been investigated for their anti-inflammatory activity through the inhibition of enzymes like COX-2 and LOX. nih.gov

Future research should involve systematic screening of this compound and its derivatives against a diverse panel of biological targets. Mechanistic studies would then be required to understand how the compound interacts with cellular components and pathways to exert its effects. The presence of both the lactone ring and the flexible hydroxybutyl side chain provides structural features that could be optimized for specific biological interactions.

Potential Applications in Material Science and Bio-inspired Chemistry

The bifunctional nature of this compound makes it a particularly attractive monomer for the synthesis of novel bio-based polymers. This research area is inspired by the extensive work on GVL, which serves as a precursor for various polymers, including polyethers and polyurethanes. nih.govacs.org

The this compound molecule offers two distinct points for polymerization:

Ring-Opening Polymerization: The lactone ring can be opened to form a polyester (B1180765) backbone.

Hydroxyl Group Reactivity: The terminal hydroxyl group on the side chain can participate in condensation reactions, for example, to form ethers or esters.

This dual reactivity allows for the creation of complex polymer architectures, such as branched or cross-linked polymers, with potentially unique properties. These materials could be designed to be biodegradable, making them sustainable alternatives to petroleum-based plastics. Furthermore, GVL is being explored as a green solvent for membrane preparation and biomass processing. researchgate.netrsc.org The unique properties of this compound could similarly be harnessed in green chemistry applications, potentially as a reactive solvent or a building block for functional fluids.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Site | Resulting Linkage | Potential Polymer Type | Key Properties |

|---|---|---|---|

| Lactone Ring | Ester | Linear or Branched Polyesters | Biodegradability, Tunable thermal properties |

| Hydroxyl Group | Ether, Ester, Urethane | Polyethers, Polyesters, Polyurethanes | Cross-linking potential, Enhanced functionality |

| Both Sites | Mixed Linkages | Hyperbranched Polymers, Cross-linked Networks | High mechanical strength, Novel architectures |

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact or biosynthetic origins of this compound, a systems-level approach is necessary. The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful toolkit for this purpose. mdpi.comsemanticscholar.org These technologies allow for the simultaneous analysis of thousands of molecular components within a biological system. mdpi.comsemanticscholar.org

In the context of biosynthesis, a combination of genomics and metabolomics could link the production of the compound in a microorganism to a specific gene cluster. nih.gov If exploring the compound's biological activity, a multi-omics approach can provide a holistic view of its effects on a cell. For example, transcriptomics (measuring mRNA levels) can reveal which genes are turned on or off in response to the compound, while proteomics (measuring protein levels) can show the downstream consequences of these genetic changes. nih.govmdpi.com Metabolomics can then identify alterations in cellular metabolism, providing a complete picture of the compound's mechanism of action. semanticscholar.org Such an integrated approach is crucial for identifying novel biomarkers, understanding complex biological interactions, and accelerating the discovery of new therapeutic or biotechnological applications. mdpi.com

Challenges and Opportunities in Comprehensive Academic Research on Dihydrofuranones

Comprehensive research on substituted dihydrofuranones like this compound faces several challenges, but also presents significant opportunities.

Challenges:

Synthetic Complexity: Developing scalable, sustainable, and stereoselective syntheses for complex substituted lactones is more challenging than for simpler platform molecules like GVL. york.ac.ukresearchgate.net

Biological Characterization: The vast chemical space of possible dihydrofuranone derivatives makes comprehensive biological screening a resource-intensive task.

Low Natural Abundance: If the compound is a natural product, it may be produced in very small quantities, complicating isolation and structural elucidation.

Opportunities:

Sustainable Polymers: There is a major opportunity to develop novel, functional, and biodegradable polymers from bifunctional monomers like this compound, addressing the global need for sustainable materials. researchgate.net

Untapped Bioactivity: The dihydrofuranone scaffold is a "privileged structure" in medicinal chemistry, yet many substituted variants remain untested. There is a high potential for discovering new compounds with valuable non-clinical biological activities. nih.govnih.gov

Advanced Methodologies: The application of cutting-edge technologies, including AI-driven drug discovery, automated synthesis platforms, and integrated omics analyses, can overcome many of the current challenges and accelerate the pace of research in this area. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-hydroxybutyl)dihydrofuran-2(3H)-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via functionalization of a γ-butyrolactone precursor. For example, describes a procedure using 5-(4-(benzyloxy)butyl)-3,3-diethyldihydrofuran-2(3H)-one, followed by deprotection to yield the hydroxybutyl derivative. Key steps include:

- Protection/Deprotection : Use benzyl ethers to protect hydroxyl groups during synthesis, followed by catalytic hydrogenation for deprotection.

- Yield Optimization : Ensure anhydrous conditions and precise stoichiometric control of reagents. The reported 100% yield in highlights the importance of intermediate purification (e.g., column chromatography) .

- Analytical Validation : Confirm purity via H NMR (e.g., δ 4.38–4.23 ppm for hydroxyl protons) and elemental analysis .

Q. How can researchers distinguish this compound from structurally similar lactones using spectroscopic methods?

- Methodological Answer : Combine NMR and HRMS for unambiguous identification:

- H NMR : Look for characteristic splitting patterns, such as a multiplet at δ 4.38–4.23 ppm (hydroxybutyl protons) and a doublet of doublets (dd) at δ 2.08 ppm (lactone ring protons) .

- C NMR : The carbonyl carbon of the lactone typically resonates at ~175 ppm .

- HRMS : Calculate exact mass (e.g., CHO requires [M+H] = 158.0943) and compare with experimental data .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data for dihydrofuran-2(3H)-one derivatives with varying substituents?

- Methodological Answer : Contradictions often arise from conformational flexibility or solvent effects. To address this:

- Variable Temperature (VT) NMR : Perform experiments to assess dynamic rotational barriers. For example, reports splitting patterns in brominated derivatives that stabilize specific conformers .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. How can the biological activity of this compound be systematically evaluated in inflammatory models?

- Methodological Answer : Design assays targeting specific pathways:

- IL-6 Modulation : As shown in , use lipopolysaccharide (LPS)-induced macrophage models to measure IL-6 secretion via ELISA. Pre-treat cells with the compound and compare with controls (e.g., Metformin as an inhibitor) .

- Dose-Response Studies : Test concentrations from 1–100 μM to establish IC values. Include positive/negative controls to validate assay specificity .

- Data Interpretation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess statistical significance.

Q. What are the steric and electronic effects of substituting the 4-hydroxybutyl group on the lactone’s reactivity?

- Methodological Answer :

- Steric Effects : Compare reaction rates of 5-(4-hydroxybutyl) derivatives with bulkier analogs (e.g., 5-(isobutoxymethyl) in ). Bulkier groups reduce nucleophilic attack on the lactone carbonyl .

- Electronic Effects : Use Hammett σ constants to predict substituent influence. Electron-withdrawing groups (e.g., azidomethyl in ) increase electrophilicity of the lactone, accelerating ring-opening reactions .

- Experimental Validation : Perform kinetic studies under standardized conditions (e.g., NaOH hydrolysis) to measure rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.